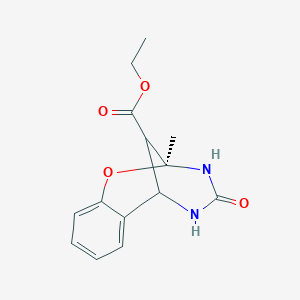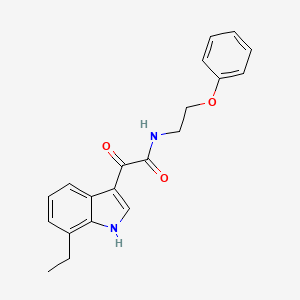![molecular formula C21H16ClN3O B12485313 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B12485313.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids. One common method involves the reaction of 2-(4-chlorophenyl)acetic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an organic solvent like 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the function of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- 2-(4-((1H-benzimidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide stands out due to its unique combination of the benzimidazole and chlorophenyl moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .
Propiedades
Fórmula molecular |
C21H16ClN3O |
|---|---|
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H16ClN3O/c22-15-11-9-14(10-12-15)13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |
Clave InChI |
FNPVBUNFUJBZLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12485246.png)

![4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid](/img/structure/B12485255.png)

![1-[2-(diethylamino)ethyl]-N-(4-fluorobenzyl)-1H-benzimidazol-2-amine](/img/structure/B12485266.png)
![N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12485271.png)
![Ethyl 2-(morpholin-4-yl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoate](/img/structure/B12485277.png)
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12485289.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B12485302.png)
![N-{[3-(4-Chlorophenyl)-1H-pyrazol-4-YL]methyl}-1-methyl-1,3-benzodiazol-2-amine](/img/structure/B12485305.png)

